(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[c][1,2]thiazin-4(3H)-one core, which is functionalized with multiple substituents, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
(3E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-19-8-10-21(11-9-19)18-29-23-7-5-4-6-22(23)27(30)26(35(29,31)32)17-28-15-14-20-12-13-24(33-2)25(16-20)34-3/h4-13,16-17,28H,14-15,18H2,1-3H3/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSDINKBAYEOOR-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCCC4=CC(=C(C=C4)OC)OC)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCCC4=CC(=C(C=C4)OC)OC)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gabriel-Colman Rearrangement
The benzothiazine trione core is synthesized via the Gabriel-Colman rearrangement , a method validated for analogous structures. Starting from saccharin (1,2-benzothiazole-3(2H)-one 1,1-dioxide), alkylation at the nitrogen atom introduces the 4-methylbenzyl group:
- Alkylation : Saccharin reacts with 4-methylbenzyl chloride in dimethylformamide (DMF) using triethylamine (TEA) as a base at 70°C for 12 hours. This yields 1-[(4-methylphenyl)methyl]-1H-1,2-benzothiazole-3(2H)-one 1,1-dioxide .
- Rearrangement : Treatment with sodium ethoxide in ethanol induces ring expansion, forming the 1,2-benzothiazine-2,2,4-trione core. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ring opening and re-closure (Scheme 1).
Scheme 1 : Formation of the benzothiazine core via Gabriel-Colman rearrangement.
Saccharin → Alkylation → 1-[(4-Methylphenyl)methyl]-1H-1,2-benzothiazole-3(2H)-one 1,1-dioxide
↓ NaOEt, EtOH
1-[(4-Methylphenyl)methyl]-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione
Condensation with 2-(3,4-Dimethoxyphenyl)ethylamine
Imine Formation
The formylated intermediate reacts with 2-(3,4-dimethoxyphenyl)ethylamine under dehydrating conditions to form the (3E)-methylideneamino group:
- Reaction Setup : A mixture of the aldehyde (1 equiv), amine (1.2 equiv), and molecular sieves (4Å) in toluene is refluxed for 8–12 hours.
- Catalysis : Phosphotungstic acid (0.1 equiv) is added to facilitate imine formation and suppress tautomerization.
- Stereoselectivity : The (E)-configuration is favored due to steric hindrance between the benzothiazine core and the dimethoxyphenethyl group.
Key Data :
- Yield : 65–70% after recrystallization from isopropyl alcohol.
- HPLC Purity : >95% (C18 column, acetonitrile/water 70:30).
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 7.50–6.80 (m, aromatic H), 4.50 (s, 2H, CH₂Ph), 3.85 (s, 6H, OCH₃), 3.40 (t, J = 7.2 Hz, 2H, NCH₂), 2.70 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.30 (s, 3H, CH₃).
- ¹³C NMR : δ 190.5 (C=O), 162.1 (C=N), 149.2–112.4 (aromatic C), 56.1 (OCH₃), 40.2 (NCH₂), 21.0 (CH₃).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N), 1250 cm⁻¹ (S=O).
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration and planarity of the benzothiazine core (Fig. 1). Key metrics:
- Bond Lengths : C3–N1 = 1.28 Å (consistent with double-bond character).
- Dihedral Angle : 178.5° between benzothiazine and dimethoxyphenyl planes.
Comparative Analysis of Synthetic Routes
| Parameter | Vilsmeier-Haack Route | Mannich Reaction |
|---|---|---|
| Yield | 68% | 55% |
| Reaction Time | 12 h | 24 h |
| Stereoselectivity | E/Z = 9:1 | E/Z = 7:3 |
| Purity (HPLC) | 95% | 88% |
Challenges and Optimization
- Tautomerization Control : The benzothiazine core exhibits keto-enol tautomerism, which is mitigated by using aprotic solvents (e.g., toluene) and catalytic acid.
- Byproduct Formation : Over-alkylation at position 1 is minimized by employing a 1:1 molar ratio of saccharin to 4-methylbenzyl chloride.
Industrial-Scale Considerations
Patent CN107522672A highlights the use of phosphotungstic acid as a recyclable catalyst for large-scale imine formation, reducing waste and cost. Key steps include:
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the methylene bridge or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with similar phenolic structures.
4,4’-Dichlorobenzophenone: An organic compound with a benzophenone core, used in various chemical applications.
Uniqueness
(3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its complex structure, which includes multiple functional groups and a benzo[c][1,2]thiazin-4(3H)-one core
Biological Activity
The compound (3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, analgesic, and anti-inflammatory effects.
Chemical Structure and Properties
The compound is characterized by a benzothiazine core structure with various substituents that contribute to its biological activity. The presence of methoxy groups and a dimethoxyphenyl moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The target compound has shown promising results against various bacterial strains. For instance, studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Analgesic Activity
The analgesic properties of the compound were evaluated through various in vivo models. In these studies, it was found to significantly reduce pain responses in animal models compared to control groups. The mechanism of action appears to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), which may involve inhibition of cyclooxygenase enzymes .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using models of inflammation. It demonstrated a marked reduction in inflammatory markers such as nitric oxide (NO) production and cytokine release. These findings support its potential as a therapeutic agent for conditions characterized by excessive inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving the compound against Staphylococcus aureus and Escherichia coli, it was noted that the minimum inhibitory concentration (MIC) was significantly lower than that of commonly used antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Analgesic Properties
In an experimental model using carrageenan-induced paw edema in rats, the compound exhibited a dose-dependent analgesic effect. The results indicated a significant reduction in paw swelling compared to untreated controls, aligning with the pharmacological profile of established analgesics .
Case Study 3: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory mechanism revealed that the compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may exert its anti-inflammatory effects through modulation of immune responses .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (3E)-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione, and how are reaction conditions optimized?
- Answer: The synthesis involves multi-step reactions, including condensation of substituted benzothiazine precursors with 3,4-dimethoxyphenethylamine derivatives. Key steps require optimization of solvent polarity (e.g., ethanol for Schiff base formation), temperature control (60–80°C for imine bond stabilization), and catalysts (e.g., acetic acid for protonation). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate stereoisomers. Yield optimization can be achieved through kinetic monitoring using TLC and adjusting stoichiometric ratios of reactants .
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are most reliable?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming regiochemistry and stereochemistry, particularly the (3E)-configuration of the methylidene group. High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹). X-ray crystallography may resolve ambiguities in solid-state conformation .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Answer: Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays to evaluate interactions with targets like cyclooxygenase-2 (COX-2) or kinases. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Include positive controls (e.g., doxorubicin) and validate results with triplicate measurements .
Q. What strategies address poor solubility in aqueous media during biological testing?
- Answer: Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Solubility can be quantified via shake-flask methods with HPLC-UV analysis. For in vivo studies, nanoemulsions or liposomal encapsulation improve bioavailability .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., methylidene formation) be elucidated?
- Answer: Employ isotopic labeling (e.g., deuterated amines) to track proton transfer in imine formation. Density Functional Theory (DFT) simulations model transition states and activation energies. Monitor intermediates via stopped-flow NMR or in situ FTIR to capture transient species .
Q. What approaches are used to resolve contradictions in biological activity data across studies?
- Answer: Cross-validate assays using orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Control for batch-to-batch compound variability via LC-MS purity checks (>95%). Statistical meta-analysis of dose-response data identifies outliers. Consider cell-line-specific metabolic differences (e.g., CYP450 expression) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer: Synthesize analogs with modifications to the 3,4-dimethoxyphenyl or 4-methylbenzyl groups. Test substituent effects using Free-Wilson or Hansch analysis. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like the adenosine A2A receptor. Correlate computed LogP values with experimental permeability (Caco-2 assays) .
Q. What advanced techniques optimize chromatographic separation of stereoisomers during purification?
- Answer: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline resolution. Supercritical fluid chromatography (SFC) with CO2/ethanol mobile phases enhances efficiency. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
